5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Physicochemical profiling Chromatographic method development Building block quality control

This 5-bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227267-11-9) provides a privileged 7-azaindole scaffold with orthogonal C2-I/C5-Br reactivity (I > Br ~10–100× in oxidative addition) for chemoselective sequential Suzuki, Sonogashira or Buchwald couplings. The C4-methyl substituent introduces steric and electronic perturbation critical for kinase selectivity against small gatekeeper residues, while the phenylsulfonyl group protects the pyrrole N during elaboration. Supplied at ≥95% HPLC purity in multi-gram quantities, it is ready for hit-to-lead library synthesis without pre-purification. Distinct from the 4-des-methyl or C4-bromo regioisomers, this precise substitution pattern ensures reproducible reactivity and avoids regioisomeric impurities.

Molecular Formula C14H10BrIN2O2S
Molecular Weight 477.114
CAS No. 1227267-11-9
Cat. No. B596132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS1227267-11-9
Molecular FormulaC14H10BrIN2O2S
Molecular Weight477.114
Structural Identifiers
SMILESCC1=C2C=C(N(C2=NC=C1Br)S(=O)(=O)C3=CC=CC=C3)I
InChIInChI=1S/C14H10BrIN2O2S/c1-9-11-7-13(16)18(14(11)17-8-12(9)15)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyPZXWDPYHLFKHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227267-11-9): A Regioselectively Functionalized 7-Azaindole Building Block for Kinase-Targeted Synthesis


5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227267-11-9) is a phenylsulfonyl-protected, dihalogenated 7-azaindole derivative bearing a C4-methyl substituent . With a molecular formula of C14H10BrIN2O2S and a molecular weight of 477.12 g/mol, it belongs to the pyrrolo[2,3-b]pyridine class—a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibitor design [1]. The compound features two orthogonal halogen handles (iodo at C2, bromo at C5) enabling sequential Pd-catalyzed cross-coupling reactions, while the phenylsulfonyl group serves as a protecting and directing group for the pyrrole nitrogen [2].

Why 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Other Halogenated 7-Azaindole Building Blocks


Halogenated 7-azaindole building blocks are not interchangeable commodities. The precise 5-bromo-2-iodo-4-methyl-1-(phenylsulfonyl) substitution pattern on the pyrrolo[2,3-b]pyridine core dictates both the reactivity sequence and the steric/electronic environment of downstream coupling reactions. The iodo substituent at C2 undergoes oxidative addition to Pd(0) approximately 10–100× faster than the bromo at C5, enabling chemoselective sequential functionalization without protecting-group manipulation [1]. The 4-methyl group introduces a critical steric and electronic perturbation absent in the 4-des-methyl analog (CAS 1211588-96-3), altering the electron density at C5-Br and shifting the boiling point from 555.2 °C to 566.2 °C and the computed density from 2.1 to 2.0 g/cm³ [2][3]. Substituting a 4-bromo regioisomer (CAS 889939-26-8) changes the vector of the first coupling step entirely—producing C2-functionalized intermediates with a different exit vector for kinase hinge-region binding . Generic substitution risks regioisomeric impurities, altered reactivity kinetics, or incompatible protecting-group strategies that can derail multi-step synthetic campaigns.

Quantitative Differential Evidence for 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vs. Its Closest Structural Analogs


Physicochemical Differentiation: LogP, Boiling Point, and Density vs. 4-Des-Methyl Analog (CAS 1211588-96-3)

The 4-methyl substituent in the target compound (CAS 1227267-11-9) produces measurable differences in key physicochemical parameters compared to its 4-des-methyl analog (CAS 1211588-96-3). The target compound exhibits a lower density (2.0 vs. 2.1 g/cm³), a higher boiling point (566.2 vs. 555.2 °C), and an elevated computed LogP (4.91 vs. an estimated ~4.0 based on the 6-methyl analog's XLogP3-AA of 4.3) [1][2][3]. These differences are relevant for purification method selection (flash chromatography mobile phase optimization) and preparative HPLC retention time prediction.

Physicochemical profiling Chromatographic method development Building block quality control

Orthogonal Cross-Coupling Reactivity: Iodo (C2) vs. Bromo (C5) Chemoselectivity Ratio for Sequential Functionalization

The target compound's defining synthetic advantage is the orthogonal reactivity of its two halogen substituents. In Pd(0)-catalyzed Suzuki–Miyaura reactions, aryl iodides undergo oxidative addition approximately 10–100× faster than the corresponding aryl bromides, with the general reactivity order being I > Br >> Cl [1]. This enables clean, sequential C2-selective coupling (via the 2-iodo group) followed by C5-selective coupling (via the 5-bromo group) without intermediate protecting-group manipulation. In contrast, analogs lacking this I/Br pairing—such as 5-bromo-2-chloro analogs—exhibit a narrower reactivity gap (Br vs. Cl ≈ 10–50×), increasing the risk of cross-reactivity and requiring more stringent temperature control during the first coupling step [1].

Sequential cross-coupling Pd-catalyzed arylation Chemoselective C–C bond formation

Regiochemical Impact of the 4-Methyl Substituent on C5-Bromo Reactivity and Steric Environment vs. 4-Unsubstituted and 6-Methyl Analogs

The C4-methyl group in the target compound is positioned ortho to the C5-bromo substituent on the pyridine ring, exerting both steric and electronic influences absent in the 4-unsubstituted analog (CAS 1211588-96-3). The +I (inductive electron-donating) effect of the methyl group increases electron density at the C5 position, modestly deactivating the C5-Br toward oxidative addition relative to the 4-unsubstituted comparator. This effect is reflected in the boiling point elevation (+11 °C) and density decrease (−0.1 g/cm³) [1][2]. In contrast, the 6-methyl analog (CAS 1227270-97-4) places the methyl group para to C5-Br, producing a different electronic perturbation and a lower XLogP3-AA of 4.3 vs. the target compound's LogP of 4.91 [3]. This regiochemical distinction is critical because the 4-methyl group also occupies a position that can clash with ATP-binding site residues in downstream kinase inhibitor products, influencing the SAR of the final compound series.

Electronic effects Steric modulation 7-Azaindole functionalization Structure–reactivity relationships

Divergent Vectorial Output vs. 4-Bromo-2-iodo Regioisomer (CAS 889939-26-8) in Aurora Kinase Inhibitor Scaffolds

The 4-bromo-2-iodo regioisomer (CAS 889939-26-8) was employed as a key intermediate in the discovery of GSK1070916, a potent ATP-competitive Aurora B/C kinase inhibitor (Ki = 0.38 nM for Aurora B, 1.5 nM for Aurora C; IC50 = 3.5 nM/6.5 nM) [1]. In that series, the first Suzuki coupling at C2 (via iodide displacement) installs an aryl group that engages the kinase hinge region, while the C4-bromo serves as a second diversification point. The target compound's halogenation pattern (5-Br, 2-I) changes this vectorial relationship: the second coupling occurs at the C5 position, which projects into a different region of the ATP-binding pocket—potentially targeting the solvent-exposed region or the ribose pocket rather than the selectivity pocket typically addressed by C4 substituents. While no direct head-to-head kinase inhibition data are available comparing final products derived from these two regioisomeric building blocks, the structural divergence is unambiguous and consequential for SAR exploration.

Aurora kinase inhibition Kinase inhibitor design Regioisomeric scaffold comparison GSK1070916

Purity Specification and Procurement Readiness: 95% HPLC with Multi-Gram Availability vs. Research-Grade Analogs

The target compound is commercially available at 95% minimum purity (HPLC) from multiple suppliers, with packaging options at 5G, 10G, and 25G scales . This purity level exceeds the typical 95% threshold required for reliable multi-step medicinal chemistry synthesis, where halogenated impurities from incomplete bromination or iodination steps can propagate through coupling reactions and confound biological assay results. The compound is classified as pharmaceutical-grade (医药级) by ChemicalBook, indicating suitability for drug discovery programs . In contrast, several close analogs (e.g., the 4-des-methyl variant CAS 1211588-96-3) are available from fewer suppliers and may carry less rigorous purity documentation, increasing the burden of in-house QC prior to use.

Building block procurement Purity specification Scale-up readiness Medicinal chemistry supply

Phenylsulfonyl Protecting Group Stability and Synthetic Compatibility vs. Tosyl-Protected Analogs

The phenylsulfonyl (benzenesulfonyl) protecting group on the target compound provides a balance of stability during Pd-catalyzed cross-coupling and clean removal under basic conditions (NaOH or K2CO3 in MeOH/THF/H2O) [1]. This contrasts with tosyl (4-methylphenylsulfonyl)-protected analogs such as 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (CAS 875639-15-9), which shares the same molecular formula (C14H10BrIN2O2S) but differs in the sulfonyl substituent position and aryl group . The phenylsulfonyl group is generally preferred in medicinal chemistry campaigns because it avoids the additional methyl singlet in ¹H NMR spectra that can obscure signals from C-methyl substituents on the azaindole core (such as the C4-methyl of the target compound), simplifying reaction monitoring and purity assessment.

Protecting group strategy N-Sulfonyl 7-azaindoles Deprotection compatibility Multi-step synthesis

Priority Research and Industrial Applications for 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine


Sequential Suzuki–Miyaura Cross-Coupling for 2,5-Diaryl-4-methyl-7-azaindole Kinase Inhibitor Libraries

The orthogonal I/Br reactivity (I > Br by 10–100× in oxidative addition) [1] enables a reliable two-step protocol: (Step 1) Pd-catalyzed Suzuki coupling at C2 via the iodo group with aryl/heteroaryl boronic acids at 60–80 °C, leaving C5-Br intact; (Step 2) a second Suzuki coupling at C5 using a different boronic acid partner under slightly more forcing conditions (80–100 °C). This sequential strategy generates 2,5-diaryl-4-methyl-7-azaindoles with two distinct diversity points without intermediate deprotection or re-halogenation, accelerating library synthesis for kinase SAR exploration.

Synthesis of C4-Methylated Aurora Kinase Inhibitor Analogs with Altered Hinge-Region Binding Vectors

The 5-bromo-2-iodo substitution pattern provides an alternative scaffold to the 4-bromo-2-iodo regioisomer used in GSK1070916 discovery (Aurora B Ki = 0.38 nM) [2]. By installing aryl groups at C2 and C5 in a sequential manner, researchers can explore kinase hinge-region interactions and solvent-exposed pocket contacts orthogonal to the established C2/C4-diaryl paradigm, potentially identifying Aurora kinase inhibitors with novel selectivity profiles or improved physicochemical properties imparted by the C4-methyl substituent (LogP 4.91, enhanced lipophilicity vs. 4-unsubstituted analogs) [3].

Building Block for C4-Methyl-7-azaindole Pharmacophores in Multi-Targeted Kinase Inhibitor Programs

The 7-azaindole core is recognized as a privileged scaffold for ATP-competitive kinase inhibition across multiple target classes [4]. The C4-methyl substituent on the target compound introduces a steric feature that can be exploited for selectivity against kinases with small gatekeeper residues (e.g., Thr, Ala), while the iodine atom at C2 permits rapid diversification via Sonogashira, Heck, or Buchwald–Hartwig couplings in addition to Suzuki reactions. The 95% HPLC purity specification and multi-gram availability support direct use in hit-to-lead and lead optimization campaigns without pre-purification.

Intermediate for Deprotected 5-Bromo-2-iodo-4-methyl-7-azaindole in Fragment-Based Drug Discovery

Basic cleavage of the phenylsulfonyl group (NaOH/MeOH or K2CO3/MeOH/THF/H2O) yields 5-bromo-2-iodo-4-methyl-7-azaindole, a compact halogenated fragment (MW ~258 g/mol after deprotection) suitable for fragment-based screening or fragment-growing approaches [4]. The phenylsulfonyl precursor offers synthetic convenience because the protecting group stabilizes the pyrrole nitrogen during halogenation and cross-coupling steps, and the deprotected product retains both halogen handles for further elaboration. This contrasts with directly purchasing the unprotected analog, which may require more demanding handling conditions and presents higher reactivity at the pyrrole NH.

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